molecular formula C13H14N2 B1302803 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 38620-69-8

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No.: B1302803
CAS No.: 38620-69-8
M. Wt: 198.26 g/mol
InChI Key: CIRSPTXGPFAXRE-UHFFFAOYSA-N
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Description

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole is a chemical compound that features a tetrahydropyridine ring fused to an indole structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.

    Industry: The compound may be used in the development of new materials and chemical products.

Future Directions

The future directions for the study of “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” could involve further exploration of its serotoninergic and anti-dopaminergic properties . Additionally, it could be studied as a potential inhibitor of the FGFR signaling pathway, which plays an essential role in various types of tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of chalcone intermediates in the presence of an alkaline hydrogen peroxide catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.

Mechanism of Action

The mechanism of action of 3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular components, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,3,6-Tetrahydro-pyridin-4-yl)-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-5,9,14-15H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRSPTXGPFAXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375484
Record name 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65347-55-9, 38620-69-8
Record name 3-(1,2,3,6-Tetrahydro-4-pyridinyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65347-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

30 g (0.26 mol) of indole were dissolved in a solution of potassium hydroxide (77.6 g, 1.38 mol) in methanol (692 ml). 4-piperidone monohydrate hydrochloride (102.3 g, 0.66 mol) was added in one portion and the mixture was heated to reflux for 5 h. Potassium chloride precipitated upon cooling at room temperature and it was filtered off. The liquid phase was concentrated until only one third of the liquid remained in the round-bottom flask. The solid formed during the concentration of the liquid phase was filtered and washed thoroughly with ethanol and, finally, with ethyl ether. 31.9 g (63% of yield) of the final product were obtained.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
77.6 g
Type
reactant
Reaction Step One
Quantity
692 mL
Type
solvent
Reaction Step One
Quantity
102.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

50 ml of N aqueous phosphoric acid and 39.3 g of 4-piperidine-monohydrate hydrochloride were added with stirring under nitrogen to a solution of 10 g of indole in 200 ml of acetic acid heated at 95°-100° C and the mixture was heated for an hour at 100° C and then allowed to cool. The mixture was poured into 350 ml of concentrated ammonium hydroxide containing ice and the mixture was extracted with ethyl acetate. The organic extracts were washed with water and water containing sodium chloride, were dried over magnesium sulfate and evaporated to dryness to obtain 14.7 g of raw product. The latter was crystallized from 75 ml of methanol and the mixture was filtered under reduced pressure. The product was washed with methanol and ether to obtain 1.42 g of 4-([1H]-indol-3-yl)-1,2,3,6-tetrahydro-pyridine melting at 185°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-piperidine-monohydrate hydrochloride
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

50 ml of aqueous N phosphoric acid and 39.3 g of the hydrochloride of 4-piperidone monohydrate were added under a nitrogen atmosphere to a stirred solution of 10 g of indole in 200 ml of acetic acid heated to 95°-100° C. and the mixture was held at 100° C. for one hour and was then cooled. The mixture was poured into 350 ml of concentrated ammonium hydroxide containing ice and the mixture was extracted with ethyl acetate. The organic extract was washed with water, with aqueous sodium chloride solution and was dried over magnesium sulfate and evaporated to dryness to obtain 14.7 g of raw product. The latter was empasted with 75 ml of methanol under nitrogen and the mixture was vacuum filtered. The recovered product was rinsed with methanol and ether to obtain 1.42 g of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 185°-186° C. The mother liquors were evaporated and the residue was chromatographed over silica gel. Elution with a 6-3-1 chloroform-methanol-triethylamine mixture yielded 4.55 g of product with a Rf=0.15 and the latter was empasted with ether to obtain 4.295 g of the desired product for a total yield of 5.715 g. The latter was crystallized from hot and cold isopropanol to obtain 3.56 g of the product melting at 190°-191° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of indole (1.01 g, 8.59 mmol), 4-piperidone monohydrate hydrochloride (1.99 g, 12.9 mmol) and KOH (1.74 g, 31 mmol) in CH3OH (9 mL) was heated to reflux for 21 h. After cooling the reaction mixture to room temperature, H2O (14 mL) was added. The suspension was filtered, the solid was washed with (1:1) MeOH:H2O (20 mL) and air-dried to give 1.49 g (87%) of the title compound as an off-white solid.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 2
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3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 3
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3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 4
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3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 5
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Reactant of Route 6
Reactant of Route 6
3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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